

# Spectroscopic Profile of (R)-4-Chloro-3-hydroxybutyronitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-4-Chloro-3-hydroxybutyronitrile

Cat. No.: B143830

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-4-Chloro-3-hydroxybutyronitrile**, a key chiral intermediate in the synthesis of various pharmaceuticals. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for acquiring this data, and presents a visual workflow for the analytical process.

## Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **(R)-4-Chloro-3-hydroxybutyronitrile**. It is important to note that while characteristic spectral features are well-documented, a complete, publicly available dataset with precise, assigned chemical shifts and a detailed fragmentation pattern is not readily found in the literature.

### Table 1: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H NMR spectrum of **(R)-4-Chloro-3-hydroxybutyronitrile** is anticipated to exhibit signals corresponding to the protons on the four-carbon backbone. The chemical shifts are influenced by the electronegative chlorine, oxygen, and nitrile groups.

Assignment	Protons	Expected Chemical Shift ( $\delta$ ) ppm	Expected Multiplicity
C2-H	-CH <sub>2</sub> CN	Data not available	Data not available
C3-H	-CH(OH)-	Data not available	Data not available
C4-H	-CH <sub>2</sub> Cl	Data not available	Data not available
OH	-OH	Data not available	Broad Singlet

## Table 2: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Assignment	Carbon	Expected Chemical Shift ( $\delta$ ) ppm
C1	-CN	Data not available
C2	-CH <sub>2</sub> CN	Data not available
C3	-CH(OH)-	Data not available
C4	-CH <sub>2</sub> Cl	Data not available

## Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the hydroxyl, nitrile, and carbon-chlorine bonds.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Description
~3400[1]	O-H Stretch	Broad signal characteristic of an alcohol
~2250[1]	C≡N Stretch	Sharp, medium intensity signal for the nitrile group
850 - 550[1]	C-Cl Stretch	Signal for the alkyl halide

A Japanese patent reports an O-H stretch at 3432 cm<sup>-1</sup> for **(R)-4-chloro-3-hydroxybutyronitrile**. [2]

## Table 4: Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion.

m/z	Interpretation	Notes
119.55 (Avg. MW)	Molecular Weight	The average molecular weight of C <sub>4</sub> H <sub>6</sub> ClNO. [1][3]
[M] <sup>+</sup> & [M+2] <sup>+</sup>	Molecular Ion Cluster	A pair of peaks in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.
Fragmentation Pattern	-	A detailed fragmentation pattern is not readily available in the public literature.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **(R)-4-Chloro-3-hydroxybutyronitrile**. Specific parameters may need to be optimized based on the instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **(R)-4-Chloro-3-hydroxybutyronitrile** is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d<sub>6</sub>). A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **<sup>1</sup>H NMR Spectroscopy:** The <sup>1</sup>H NMR spectrum is acquired on a high-resolution NMR spectrometer. A sufficient number of scans are averaged to obtain a spectrum with a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Spectroscopy:** The <sup>13</sup>C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of <sup>13</sup>C, a greater number of scans and a longer acquisition time are generally required compared to <sup>1</sup>H NMR.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample such as **(R)-4-Chloro-3-hydroxybutyronitrile**, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.
- **Data Acquisition:** A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then scanned over the mid-infrared range (typically 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>).
- **Data Processing:** The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum.

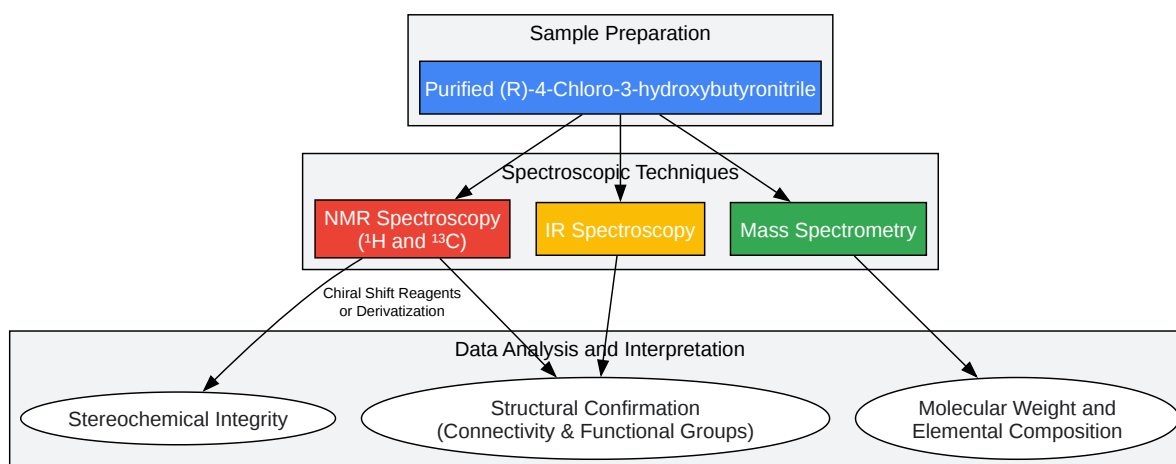
## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

- **Ionization:** The molecules are ionized using an appropriate technique. Electron Ionization (EI) is a common hard ionization technique that induces fragmentation, providing structural information. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield the intact molecular ion.
- **Mass Analysis and Detection:** The resulting ions are separated according to their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected to generate the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **(R)-4-Chloro-3-hydroxybutyronitrile**.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of **(R)-4-Chloro-3-hydroxybutyronitrile**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. web.pdx.edu [web.pdx.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of (R)-4-Chloro-3-hydroxybutyronitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143830#spectroscopic-data-for-r-4-chloro-3-hydroxybutyronitrile-nmr-ir-ms]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

